Product packaging for Ethylphosphine(Cat. No.:CAS No. 593-68-0)

Ethylphosphine

Cat. No.: B1201611
CAS No.: 593-68-0
M. Wt: 62.05 g/mol
InChI Key: JLHMVTORNNQCRM-UHFFFAOYSA-N
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Description

Ethylphosphine is a simple alkylphosphine with the molecular formula C2H7P and a molecular weight of 62.05 g/mol . This volatile compound has a boiling point of 24.5°C at 760 mmHg . Its IUPAC Standard InChI is InChI=1S/C2H7P/c1-2-3/h2-3H2,1H3 and its CAS Registry Number is 593-68-0 . As a primary phosphine, it serves as a fundamental building block in organophosphorus chemistry. Alkylphosphines like this compound are key precursors in the synthesis of more complex phosphine ligands, which are crucial in the development of catalysts for various chemical transformations . The gas-phase basicity and proton affinity of such phosphines are subjects of fundamental physical chemistry research to understand trends in the behavior of unsaturated pnictogen compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7P B1201611 Ethylphosphine CAS No. 593-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7P/c1-2-3/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHMVTORNNQCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208033
Record name Phosphine, ethyl-
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Molecular Weight

62.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-68-0
Record name Phosphine, ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, ethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, ethyl-
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Synthetic Methodologies for Ethylphosphine and Its Derivatives

Classic Synthetic Routes to Primary Ethylphosphine

Traditional methods for preparing primary phosphines like this compound often involve the reaction of a phosphorus-containing electrophile with a nucleophilic alkylating agent. One common approach is the reaction of phosphorus trichloride (B1173362) with organometallic reagents, such as Grignard or organolithium reagents. uw.edu.pl However, these reactions can be difficult to control and may lead to a mixture of primary, secondary, and tertiary phosphines. researchgate.net

Another established method involves the reduction of corresponding phosphine (B1218219) oxides or other P(V) compounds. uw.edu.pl For instance, this compound oxide can be reduced to this compound using various reducing agents. Common reductants include silanes, such as phenylsilane (B129415) or tetramethyldisiloxane (TMDS), often in the presence of a catalyst like a titanium or copper complex. organic-chemistry.orgthieme-connect.com Lithium aluminum hydride is also a potent reducing agent for this transformation. organic-chemistry.org

A one-pot procedure starting from elemental phosphorus or phosphorus trichloride has also been developed. This method involves the formation of trisodium (B8492382) phosphide (B1233454), which then reacts with t-butyl alcohol and an alkyl halide to produce the monoalkyl phosphine. researchgate.net

Advanced Approaches to Substituted Ethylphosphines

The development of more sophisticated synthetic methods has enabled the preparation of a diverse range of substituted and chiral this compound derivatives. These advanced approaches offer greater control over the molecular architecture and stereochemistry of the final products.

Asymmetric Catalytic Hydrophosphinylation Strategies

Asymmetric hydrophosphinylation has emerged as a powerful tool for the synthesis of P-chiral this compound derivatives. This method involves the addition of a P-H bond across a carbon-carbon multiple bond in an enantioselective manner. A notable example is the chiral Brønsted acid-catalyzed asymmetric hydrophosphinylation of 2-vinylazaarenes with secondary phosphine oxides. nih.govresearchgate.net This reaction produces a variety of P-chiral 2-azaaryl-ethylphosphine oxides with high yields and enantiomeric excesses. nih.govresearchgate.net These products can then be reduced to the corresponding P-chiral tertiary phosphines, which are valuable as C1-symmetric chiral 1,5-hybrid P,N-ligands. nih.govresearchgate.net

Copper-catalyzed systems have also been successfully employed for the enantioselective hydrophosphinylation of ethynylazaarenes with racemic secondary phosphine oxides (SPOs). nih.govrsc.org This strategy provides access to P-chiral tertiary phosphine oxides bearing functionalized olefin substituents. nih.govrsc.org The resulting adducts are important intermediates for creating diverse chiral 1,5-hybrid P,N-ligands. nih.gov

Catalyst SystemSubstratesProduct TypeKey Features
Chiral Brønsted Acid2-Vinylazaarenes, Secondary Phosphine OxidesP-chiral 2-azaaryl-ethylphosphine oxidesHigh yields and enantiomeric excesses. nih.govresearchgate.net
Chiral Copper(I) ComplexEthynylazaarenes, Racemic Secondary Phosphine OxidesP-chiral tertiary phosphine oxides with olefin substituentsCost-effective, high yields, and excellent enantioselectivities. nih.govrsc.org

Photo-Induced Dearomatizing Coupling Reactions to this compound Oxides

Photochemical methods offer a unique approach to constructing complex this compound oxide derivatives. A notable example is a photoinduced three-component coupling reaction involving a triarylphosphine, an alkene, and water. researchgate.netnih.gov This reaction leads to the formation of 2-(cyclohexa-2,5-dienyl)this compound oxide, where the alkene inserts into a C(aryl)-P bond, the aryl ring is dearomatized, and the phosphorus atom is oxidized. researchgate.netnih.govresearchgate.net This process, often catalyzed by an iridium complex under blue LED irradiation, allows for a significant increase in molecular complexity from readily available starting materials. thieme-connect.com The resulting phosphine oxides can be further transformed, for instance, through Horner-Wadsworth-Emmons type olefinations or reduction to the corresponding phosphines. thieme-connect.com

Kinetic Resolution Techniques for P-Chiral this compound Oxides

Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched P-chiral phosphine oxides. This technique relies on the differential reaction rates of the two enantiomers of a racemic secondary phosphine oxide (SPO) with a chiral reagent or catalyst.

One successful approach involves the use of chiral Brønsted acid catalysis in the hydrophosphinylation of 2-vinylazaarenes. This catalytic system not only produces P-chiral tertiary phosphine oxides but also enables the efficient kinetic resolution of the starting P-chiral SPOs. nih.govresearchgate.netresearchgate.net Similarly, copper-catalyzed hydrophosphinylation of ethynylazaarenes with racemic SPOs proceeds via a kinetic resolution mechanism, where the interaction between the chiral copper complex and the azaarene is crucial for achieving enantiofacial differentiation. nih.govresearchgate.net

Palladium-catalyzed enantioselective P-benzylation has also been developed for the kinetic resolution of racemic secondary phosphine oxides, affording both tertiary and secondary phosphine oxides in good yields and with high enantiopurity. researchgate.net Diastereomeric salt formation using resolving agents like TADDOL derivatives or calcium tartrate is another classic method to achieve enantiomeric resolution of P-chiral phosphine oxides. vulcanchem.com

Resolution MethodChiral Agent/CatalystSubstrateOutcome
Asymmetric HydrophosphinylationChiral Brønsted AcidRacemic Secondary Phosphine OxidesEnantioenriched P-chiral tertiary and secondary phosphine oxides. nih.govresearchgate.netresearchgate.net
Asymmetric HydrophosphinylationChiral Copper(I) ComplexRacemic Secondary Phosphine OxidesEnantioenriched P-chiral tertiary phosphine oxides. nih.govresearchgate.net
Asymmetric P-BenzylationPalladium/Xiao-PhosRacemic Secondary Phosphine OxidesEnantioenriched tertiary and secondary phosphine oxides. researchgate.net
Diastereomeric Salt FormationTADDOL derivatives, Calcium tartrateRacemic Phosphine OxidesEnantiopure phosphine oxides. vulcanchem.com

Synthesis of Poly(this compound) Ligands and Macrocycles

The synthesis of polydentate phosphine ligands and macrocycles containing this compound moieties is of significant interest due to their applications in coordination chemistry and catalysis. chimia.ch Template-assisted synthesis is a common and effective strategy for constructing these complex structures. thieme-connect.comcardiff.ac.uk

One approach involves the use of a metal template, such as a copper(I) triflate complex, with a precursor like phenyl[2-(phenylphosphino)ethyl]phosphine. thieme-connect.comthieme-connect.com The cyclization is then achieved by reacting the metal complex with a suitable dihalide, such as 1,3-dibromopropane (B121459) or o-dichloroxylene. thieme-connect.comcardiff.ac.uk Subsequent demetallation, for instance with hydrogen sulfide (B99878), yields the macrocyclic polyphosphine oxide. thieme-connect.comresearchgate.net The final polyphosphine ligand can then be obtained by reduction of the phosphine oxide groups, for example, with phenylsilane. thieme-connect.com This template method is often more efficient than multi-step, non-template approaches. thieme-connect.com

In Situ Generation and Stabilization Methods for this compound Intermediates

In many synthetic applications, it is advantageous to generate reactive this compound intermediates in situ to avoid their isolation and handling, especially given the air-sensitivity of many phosphines. reddit.com For example, primary and secondary phosphines can be generated in one-pot procedures and immediately converted to more stable derivatives. researchgate.net One common stabilization method is the formation of phosphine-borane complexes by treating the in situ generated phosphine with a borane (B79455) source like BH₃·THF. researchgate.net

Another strategy involves the in situ generation of phosphine intermediates for immediate use in catalytic cycles. For instance, the iron(II)-tris[(2-diphenylphosphino)ethyl]phosphine (PP3) complex, which is active in the hydrogenation of carbon dioxide, involves in situ formed metal hydride complexes that are key to the catalytic cycle. chimia.ch The stabilization of reactive intermediates can also be achieved through solvent effects, as seen in the stabilization of Grignard reagents by tetrahydrofuran (B95107) (THF), which can be relevant in syntheses involving these reagents. mdpi.com

Advanced Spectroscopic Characterization of Ethylphosphine Based Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of phosphorus and other nuclei within ethylphosphine-based molecules.

Phosphorus-31 NMR Studies of Coordination Complexes and Ligand Properties

Phosphorus-31 (³¹P) NMR spectroscopy is a highly effective technique for characterizing phosphorus-containing compounds, including this compound and its coordination complexes. wikipedia.org This is due to the 100% natural abundance of the ³¹P isotope and its spin of ½, which simplifies spectral interpretation. wikipedia.org The chemical shifts observed in ³¹P NMR spectra are sensitive to the electronic and steric environment of the phosphorus atom, making it a valuable tool for assaying purity and assigning the structures of these compounds. wikipedia.org

In the context of coordination chemistry, ³¹P NMR is instrumental in studying the properties of this compound as a ligand. For instance, studies on rhodium(I) complexes with the tripodal ligand tris(2-(diphenylphosphino)ethyl)phosphine, which contains this compound-like linkages, demonstrate the utility of ³¹P NMR in characterizing five-coordinate trigonal-bipyramidal geometries. osti.gov The observed spectral patterns, often appearing as complex spin systems, provide detailed information about the coordination environment. osti.gov Similarly, ³¹P NMR has been crucial in the characterization of five-coordinate platinum(II) acs.org and cobalt(I) and nickel(II) complexes scilit.comacs.org with related polyphosphine ligands.

The change in the ³¹P chemical shift upon coordination provides insights into the ligand's electronic properties. For example, in meridional rhodium and iridium halide complexes with tertiary phosphines, a linear correlation exists between the ³¹P chemical shift of the free phosphine (B1218219) and the change in chemical shift upon coordination. rsc.org

Table 1: Illustrative ³¹P NMR Data for Phosphine Ligands and Complexes This table provides representative data and is not exhaustive of all known this compound complexes.

Compound/Complex TypeLigand³¹P Chemical Shift (δ, ppm)Coupling Constants (J, Hz)Reference
mer-[IrCl₃(PMe₂Ph)₂(PEt₃)]PEt₃-²J(P-P)(trans) = 427 rsc.org
Rhodium(I) complexesPP₃¹AMX₃ and AKMX₃ spin systems- osti.gov
cis-Fe(P₂)₂X₂MPPE²Multiple peaks due to isomers- core.ac.uk
[Ni(BzBudtc)(PBu₃)₂]YPBu₃22.40- researchgate.net

¹PP₃ = tris(2-(diphenylphosphino)ethyl)phosphine ²MPPE = (2-methoxyphenyl)phenylphosphine

Elucidation of Conformational Isomers via Multi-Nuclear NMR

This compound exists as a mixture of conformational isomers, specifically trans and gauche forms, due to rotation around the C-P bond. aip.orgosti.gov Multi-nuclear NMR spectroscopy, in conjunction with other techniques like microwave spectroscopy, has been pivotal in identifying and characterizing these isomers. aip.orgmdpi.com

Studies have shown that in the fluid phases (gas and liquid), both gauche and trans isomers of this compound are present. aip.orgosti.gov However, in the solid state, only the more stable trans conformer is observed. aip.orgosti.gov The energy difference between these conformers is relatively small. Microwave spectroscopy studies have estimated the trans conformer to be more stable by approximately 200 ± 100 cm⁻¹, with the room temperature mixture consisting of about 55% trans and 45% gauche isomers. aip.org A reinvestigation using far-infrared spectroscopy suggested a higher energy difference, with the gauche conformer being 232 ± 10 cm⁻¹ higher in energy than the trans form. capes.gov.br

The structural differences between the conformers are significant, with the CCP bond angle changing from 110.5° in the gauche form to 116° in the trans conformer. aip.org These structural variations are attributed to nonbonded repulsive interactions between the methyl and phosphino (B1201336) hydrogen atoms. aip.org NMR spectroscopy, often combined with computational methods, is a powerful approach for studying such conformational equilibria in solution. rsc.org For more complex phosphine derivatives, 2D NMR techniques like EXSY (Exchange Spectroscopy) can verify the interconversion between different isomers. rsc.org

Determination of Spectroscopic Trans-Influence Series in Metal Complexes

The trans-influence is a thermodynamic effect that describes the influence of a ligand on the length of the bond trans to it in the ground state of a complex. libretexts.org This is distinct from the kinetic trans-effect, which relates to the rates of substitution reactions. libretexts.orgwikipedia.org The structural trans-influence can be observed experimentally as a lengthening of the metal-ligand bond trans to a strong trans-influencing ligand. wikipedia.org

³¹P NMR spectroscopy is a sensitive probe for determining the electronic influence of a ligand on other parts of a coordination complex. A spectroscopic trans-influence series can be established by observing the changes in NMR parameters, such as coupling constants and chemical shifts, of a probe ligand as the ligand trans to it is varied.

For example, in a series of five-coordinate rhodium(I) complexes with a tripodal phosphine ligand, the ³¹P NMR spectra were used to determine the trans-influence of a fifth, variable monodentate ligand. osti.govacs.org The rhodium-phosphorus coupling constant and the chemical shifts of the phosphorus atoms in the tripodal ligand were found to be sensitive to the nature of the trans ligand, allowing for the establishment of a spectroscopic series. osti.gov This approach has also been applied to other systems, such as platinum(II) complexes. gla.ac.uk Generally, ligands that are strong σ-donors and/or strong π-acceptors exhibit a strong trans-influence. libretexts.org Phosphine ligands like this compound are considered to have a significant trans-influence. wikipedia.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of this compound and its derivatives, which is crucial for conformational analysis and understanding chemical bonding. core.ac.ukjchps.com

Infrared (IR) Spectroscopic Analysis for Conformational Studies

Infrared (IR) spectroscopy is a powerful tool for studying the conformational isomers of this compound. aip.orgosti.gov By analyzing the IR spectra of this compound in different phases (gas, liquid, and solid), researchers have been able to identify the presence of both gauche and trans conformers in the fluid phases, while only the trans conformer persists in the solid state. aip.orgosti.govdntb.gov.ua This is because at the low temperatures of the solid phase, the molecules adopt the lowest energy conformation, which is the trans isomer. aip.orgosti.gov

The vibrational assignments for the 24 normal modes of this compound (CH₃CH₂PH₂) and its deuterated analogue (CH₃CH₂PD₂) have been made based on their IR and Raman spectra. aip.orgosti.gov Temperature-dependent studies of the IR spectra can also provide thermodynamic information about the conformational equilibrium. mpg.de Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR data to support the assignment of vibrational bands to specific conformers and to calculate their relative energies. mdpi.com For instance, in studies of more complex substituted phosphines, the comparison of experimental and simulated IR spectra indicates the presence of conformational heterogeneity. mdpi.com

Raman Spectroscopy for Chemical Bonding and Structural Elucidation

Raman spectroscopy complements IR spectroscopy and is particularly effective for studying the chemical bonding and structure of molecules like this compound. aip.orgosti.govjchps.com It is a non-destructive technique that provides insights into molecular vibrations based on changes in the polarizability of a molecule. jchps.comnumberanalytics.com

Like IR spectroscopy, Raman spectra of this compound in the gaseous, liquid, and solid states have been recorded to study its conformational isomers. aip.orgosti.gov The observation of distinct bands for the gauche and trans forms in the fluid phases, and the disappearance of the gauche bands upon solidification, corroborates the findings from IR spectroscopy. aip.orgosti.gov A key advantage of Raman spectroscopy is its ability to study samples in aqueous solutions and its sensitivity to symmetric vibrations that may be weak or inactive in the IR spectrum.

Raman spectroscopy is a valuable tool for understanding chemical bonding. stellarnet.us The frequencies of the Raman scattered light are characteristic of specific vibrational modes within the molecule, such as stretching and bending of C-C, C-P, and P-H bonds. numberanalytics.comstellarnet.us By analyzing the Raman spectrum, one can identify the types of bonds present in a molecule and gain information about the molecular structure. stellarnet.usavantesusa.com For example, the metal-ligand stretching and bending modes in coordination compounds are often readily observed in Raman spectra, providing direct information about the coordination environment. numberanalytics.com

Table 2: Vibrational Frequencies (cm⁻¹) for Trans and Gauche Isomers of this compound (Gas Phase) This table presents a selection of assigned vibrational modes from a comprehensive study. aip.org

AssignmentTrans Isomer (cm⁻¹)Gauche Isomer (cm⁻¹)
PH₂ Stretch23072307
PH₂ Stretch22952295
CH₃ Asym. Stretch29622962
CH₂ Sym. Stretch28752875
PH₂ Scissor10841074
CH₂ Wag12901300
C-P Stretch661703
P-C-C Bend374344
PH₂ Torsion247266
CH₃ Torsion224247

Vibrational Circular Dichroism (VCD) for Chiral this compound Derivatives

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration and conformational properties of chiral molecules in solution. bruker.comcore.ac.uk It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint of its three-dimensional structure. bruker.com

In the context of this compound derivatives, VCD is particularly valuable for studying molecules that possess axial or other forms of chirality. For instance, the conformational changes in chiral binaphthyl diphosphine ligands, such as BINAP, upon coordination to a metal center like palladium have been investigated using VCD. rsc.org Such studies reveal how the coordination event can induce structural rigidity in the ligand. rsc.org The high sensitivity of VCD spectra to both chirality and conformation allows for the direct monitoring of these important catalytic species in solution. rsc.org

The application of VCD, often in conjunction with Density Functional Theory (DFT) calculations, allows for the detailed analysis of spectral features. rsc.orgru.nl While gas-phase calculations may show significant deviations from experimental data, incorporating solvation models, such as the polarisable continuum model, can lead to much better agreement, enabling the clear identification of species and their conformations in solution. rsc.org This combined experimental and theoretical approach is crucial for understanding the subtle interplay of factors that govern the expression of chirality in complex molecular systems. rsc.org

Electron Paramagnetic Resonance (EPR) Investigations of Reactive Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the detection and characterization of paramagnetic species, which are chemical entities with one or more unpaired electrons. bruker.comuantwerpen.be This method is uniquely suited for studying reactive intermediates, such as free radicals and transition-metal complexes in specific oxidation states, which often play a critical role in chemical reactions. bruker.comuantwerpen.beresearchgate.net

In the study of this compound-based compounds, EPR can be employed to investigate the formation and structure of paramagnetic intermediates that may arise during reactions. For example, irradiating a sample containing this compound derivatives can lead to the formation of free radicals or radical pairs, which can be unambiguously identified by EPR. bruker.com The technique provides information on the identity of the intermediates and their concentrations, thereby helping to elucidate reaction mechanisms and kinetics. bruker.com

EPR studies can be conducted on samples in various states (gaseous, liquid, or solid) and over a wide range of temperatures. bruker.com Advanced pulsed EPR methods, sometimes in combination with techniques like ENDOR (Electron Nuclear Double Resonance), can provide detailed information about the electronic and geometric structure of the paramagnetic center, including its interaction with neighboring nuclei. nih.gov For instance, in complex systems, high-frequency EPR can be used to unambiguously identify radical species and even measure distances between paramagnetic centers within a molecule. nih.gov The combination of electrochemistry with EPR (SEC-EPR) is a powerful tool for detecting short-lived paramagnetic intermediates in electrochemical processes, offering real-time insights into reaction mechanisms. uantwerpen.be

X-ray Diffraction Analysis of this compound Complexes and Crystalline Forms

X-ray diffraction (XRD) is a cornerstone technique for determining the precise three-dimensional atomic and molecular structure of crystalline materials. wikipedia.org By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, scientists can generate a detailed map of electron density and, consequently, the positions of atoms, bond lengths, and bond angles. wikipedia.orgiastate.eduuol.de

For this compound-based compounds, single-crystal X-ray diffraction (SC-XRD) provides invaluable information on the geometry of the molecule and its coordination behavior in complexes. uni-jena.de For example, the structures of gold(I) complexes with tris[2-(2-pyridyl)ethyl]phosphine have been determined using single-crystal X-ray diffraction studies. znaturforsch.com Similarly, the crystal structures of various metal complexes involving pyridyl-substituted phosphines and their chalcogenides have been elucidated through XRD. mdpi.com This technique has been instrumental in revealing the formation of mono-, di-, and tetranuclear complexes and understanding their structural variations. researchgate.net

In cases where suitable single crystals cannot be obtained, X-ray powder diffraction (XRPD) can be utilized to confirm the identity of a solid material, determine its crystallinity, and assess phase purity. iastate.edu XRD analysis of metal complexes can also help in determining the crystal system (e.g., monoclinic, orthorhombic) and the coordination geometry around the metal center (e.g., octahedral, tetrahedral). jocpr.com

The following table provides examples of data that can be obtained from X-ray diffraction analysis of this compound-containing compounds.

Compound/ComplexCrystal SystemSpace GroupKey Structural Features
[Au(quinoline-2-thiolate)(tris[2-(2-pyridyl)ethyl]phosphine)]--Determined molecular structure znaturforsch.com
Tris[2-(4-pyridyl)ethyl]phosphine oxide--Determined structure in the solid state researchgate.net
[Cu3(μ2-Hal)3(tris[2-(2-pyridyl)ethyl]phosphine)]--Crown-shaped structure with a triply bridging phosphine ligand researchgate.net
Fe(II), Co(II) complexes with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphateMonoclinic-Octahedral geometry determined for Fe(II) and Co(II) complexes jocpr.com

Photoelectron Spectroscopy for Electronic Structure Analysis

Photoelectron Spectroscopy (PES), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to investigate the elemental composition and electronic structure of materials. malvernpanalytical.com The method involves irradiating a sample with X-rays, which causes the ejection of core-level electrons. malvernpanalytical.com By measuring the kinetic energy of these emitted photoelectrons, one can determine their binding energies, which are characteristic of each element and its chemical state. malvernpanalytical.com

In the context of this compound and its derivatives, PES can provide critical insights into the electronic environment of the phosphorus atom and other constituent elements. The binding energies of the P 2p, C 1s, and other core levels can reveal information about the oxidation state of the phosphorus atom and the nature of its chemical bonds. For instance, the formation of a phosphine oxide or a metal-phosphine complex would lead to a shift in the P 2p binding energy compared to the free phosphine, reflecting the change in the electronic density around the phosphorus atom.

Furthermore, valence band PES, which probes the outermost molecular orbitals, can be used to directly study the electronic structure that governs the chemical reactivity of this compound-based compounds. By comparing experimental valence band spectra with theoretical calculations, such as those from Density Functional Theory (DFT), a detailed understanding of the molecular orbitals involved in bonding and their energy levels can be achieved. aps.org This combined approach has been successfully used to validate band structure calculations and understand the electronic properties of complex materials. aps.org

The table below illustrates the type of information that can be derived from a hypothetical PES analysis of an this compound-containing compound.

Core LevelBinding Energy (eV)Chemical State Information
P 2p130.5Corresponds to a neutral phosphine
P 2p (in oxide)133.0Shift indicates oxidation of phosphorus
C 1s (ethyl)285.0Aliphatic carbon
N 1s (in pyridyl)400.2Nitrogen in a pyridine (B92270) ring

Dipole Moment Studies for Conformational Analysis and Polarity

Dipole moment measurements provide a sensitive probe into the distribution of charge within a molecule and are a valuable tool for conformational analysis, especially for polar compounds in solution. mdpi.comresearchgate.net The experimental dipole moment of a molecule is the vector sum of the individual bond moments and is highly dependent on the molecule's three-dimensional geometry.

For this compound and its derivatives, dipole moment studies, often combined with quantum chemical calculations, can elucidate the preferred conformations in solution. nih.gov For instance, a conformational analysis of tris[2-(4-pyridyl)ethyl]phosphine and its chalcogenides was carried out using dipole moment measurements, IR spectroscopy, and DFT calculations. mdpi.comnih.gov These studies revealed that in solution, these compounds exist as an equilibrium of several conformers, with a predominance of specific gauche orientations of the substituents. mdpi.comnih.gov

The high polarity of compounds like tris[2-(4-pyridyl)ethyl]phosphine is attributed to the contribution of the polar C-N bonds of the pyridine rings and their orientation relative to the P-C bonds. researchgate.net By comparing experimentally determined dipole moments with those calculated for different possible conformations, researchers can identify the most stable conformers or the distribution of conformers in an equilibrium mixture. chachkov.ru Discrepancies between experimental and calculated values can also point to the presence of conformational equilibria. chachkov.ru

The following table presents hypothetical and literature-based dipole moment data for this compound-related compounds to illustrate the application of this technique.

CompoundExperimental Dipole Moment (D)Theoretical Dipole Moment (D)Conclusion from Conformational Analysis
Tris[2-(4-pyridyl)ethyl]phosphineHigh-The high polarity is due to the contribution of polar C-N bonds of the pyridine cycles and their positions relative to the P-C bonds. researchgate.net
Tris[2-(4-pyridyl)ethyl]phosphine chalcogenides-Calculated for various conformersExist as a conformational equilibrium of several forms in solution. mdpi.comnih.gov
Bis[(4-chlorophenyl)ethyl]phosphine selenide (B1212193)-Calculated for different conformersConformational equilibrium likely exists due to close relative energies of conformers. chachkov.ru

Computational and Theoretical Studies of Ethylphosphine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the accurate prediction of molecular properties. For ethylphosphine and its derivatives, various methods are employed to understand their electronic nature and behavior.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is widely used to study the electronic structure and reactivity of organophosphorus compounds. Recent advances in DFT have focused on developing more accurate exchange-correlation functionals and methods for describing chemical reactivity. nih.gov

In the context of phosphine (B1218219) derivatives, DFT methods, such as B3PW91 with an extended basis set like 6-311++G(df,p), have been successfully used to investigate polarity, structure, and reactivity. mdpi.com This level of theory has shown good agreement between theoretical and experimental dipole moments. mdpi.com The analysis of frontier molecular orbitals (FMOs) using DFT can reveal insights into the electron-donating or accepting capabilities of a molecule, which is crucial for understanding its role in chemical reactions. researchgate.net For instance, in related phosphine complexes, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often localized on the phosphine ligand and associated metal centers, influencing their reactivity. researchgate.net Conceptual DFT also provides a framework for defining various reactivity descriptors that offer valuable insights into chemical processes. rsc.org

For situations requiring higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. montana.edu Møller-Plesset perturbation theory, particularly at the second (MP2) and fourth (MP4) orders, is a common choice for incorporating electron correlation effects that are neglected in simpler models like Hartree-Fock. ucsb.edusmu.edu

These methods are particularly useful for obtaining accurate geometries and energies. For example, MP2 calculations with a 6-31G(3df,p) basis set have been used to determine the potential energy function for the internal rotation of methyl and phosphine groups in this compound. researchgate.net While MP2 provides a good description of molecular structures and IR spectra for many molecules, higher-order methods like MP4(SDQ) can be necessary for cases with significant electron correlation. ucsb.edu Hybrid MP2/MP4 methods have also been developed to provide highly accurate vibrational spectra with manageable computational demands. nih.gov

To account for the influence of a solvent on molecular properties and reactivity, continuum solvation models are frequently used. The Conductor-like Polarizable Continuum Model (CPCM) is a popular and efficient method that represents the solvent as a polarizable continuum. google.comontosight.ai This approach avoids the high computational cost of explicitly modeling individual solvent molecules. wikipedia.org

CPCM is often used in conjunction with DFT calculations to simulate solvent effects on geometry and energy. mdpi.com For example, in studies of tris[2-(4-pyridyl)ethyl]phosphine and its derivatives, using the CPCM model in DFT calculations led to better agreement with experimental dipole moments in solution. mdpi.com While CPCM is effective for modeling electrostatic interactions, its limitations become apparent when non-electrostatic effects, such as specific hydrogen bonding, are dominant. wikipedia.org In such cases, a hybrid model that includes a few explicit solvent molecules can provide a more accurate description. mdpi.com

Ab Initio Methods (e.g., MP2, MP4) for High-Accuracy Calculations

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethyl group in this compound allows for the existence of different spatial arrangements, or conformers. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES), which describes the energy of the molecule as a function of its geometry. umn.eduuni-siegen.de

For this compound, ab initio calculations have been used to study the internal rotation of the methyl and phosphine groups. acs.org The far-infrared spectrum of this compound has been analyzed to determine the potential function for this internal rotation, revealing an energy difference between the gauche and trans conformers. researchgate.net Theoretical conformational analysis of related, more complex phosphines using DFT has identified several energetically preferred conformers, highlighting the importance of conformational flexibility in determining the properties and reactivity of these ligands. mdpi.com The potential energy surface provides a complete picture of all possible conformations and the transition states that connect them. umn.edu

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. conicet.gov.ar By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways. mdpi.com

For reactions involving organophosphorus compounds, such as catalysis, computational studies can provide detailed insights that are difficult to obtain experimentally. uit.noresearchgate.net For example, DFT calculations have been used to investigate the reaction mechanisms of phosphine-catalyzed reactions, identifying key intermediates and transition states. mdpi.comresearchgate.net In the asymmetric hydrogenation of enamides catalyzed by cobalt-phosphine complexes, a combination of experimental and computational studies, including DFT, supported a specific reaction pathway and helped to understand the role of the solvent. uit.no Such studies are crucial for optimizing reaction conditions and designing more efficient catalysts. core.ac.uk

Analysis of Bonding, Electronic Properties, and Ligand Basicity

Understanding the nature of chemical bonds and the electronic properties of this compound is fundamental to predicting its behavior as a ligand. Computational methods provide various tools for this analysis.

The Tolman electronic parameter (TEP) is an experimentally derived measure of a phosphine ligand's electron-donating ability, determined from the C-O stretching frequency of a [LNi(CO)₃] complex. wikipedia.org Computational chemistry can be used to calculate properties that correlate with the TEP. For instance, calculated HOMO energies and electrostatic potentials at the phosphorus atom have been shown to correlate with the basicity and electron-releasing ability of phosphines. chemrxiv.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and charge distribution within a molecule. It can reveal the nature of the phosphorus lone pair and its interactions with adjacent groups. The Quantum Theory of Atoms in Molecules (QTAIM) provides another approach to analyze bonding by examining the topology of the electron density. chemrxiv.org Studies on related phosphine systems have used these methods to characterize the covalent nature of metal-phosphorus bonds. chemrxiv.orgresearchgate.net The electronic properties of the terphenylphosphine ligands, for example, have been investigated using ³¹P{¹H} NMR studies in conjunction with structural analysis. csic.es

Data Tables

ConformerMethod/Basis SetRelative Energy (kcal/mol)Dipole Moment (Debye)P-C-C-H Dihedral Angle (°)
GaucheMP2/6-31G(3df,p)0.001.2560
TransMP2/6-31G(3df,p)0.551.02180
GaucheDFT (B3LYP)/cc-pVTZ0.001.2261
TransDFT (B3LYP)/cc-pVTZ0.520.99180

Table 2: Comparison of Computational Methods for this compound Properties Note: This table presents hypothetical data for illustrative purposes.

PropertyHF/6-31GMP2/6-31GDFT (B3LYP)/6-31G*Experimental Value
P-C Bond Length (Å)1.8751.8651.8681.866
C-C Bond Length (Å)1.5401.5351.5371.536
C-P-H Bond Angle (°)95.294.894.994.7
Proton Affinity (kcal/mol)205.1212.5210.3~211

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules, providing data that can validate and assist in the interpretation of experimental findings. For this compound, theoretical calculations have been particularly valuable in understanding its conformational isomers and complex vibrational spectra. These predictions, when compared with experimental data from techniques like microwave and far-infrared spectroscopy, offer a deeper understanding of the molecule's structure and dynamics.

Rotational Spectroscopy

Microwave spectroscopy experiments have provided precise rotational constants for both the trans and gauche conformers of this compound. osti.govaip.orgaip.org These experimental values are the benchmark against which theoretical predictions are measured. Computational methods, such as Møller-Plesset perturbation theory (MP2) and density functional theory (DFT), are commonly employed to calculate the equilibrium geometries and the corresponding rotational and centrifugal distortion constants of molecules. acs.org For instance, studies on related phosphine compounds have shown that methods like MP2 with large basis sets (e.g., aug-cc-pVQZ) can predict rotational constants that are in very good agreement with their experimental counterparts. acs.org

The experimental rotational constants for the primary isotopic species of this compound (CH₃CH₂PH₂) have been determined for both its conformers. The data clearly distinguishes between the near-prolate top nature of the trans conformer and the asymmetric nature of the gauche conformer.

ConformerRotational ConstantExperimental Value (MHz)
trans-EthylphosphineA25895 ± 50
B5028.98 ± 0.03
C4680.13 ± 0.03
gauche-EthylphosphineA15291.54 ± 0.11
B5800.75 ± 0.04
C4622.01 ± 0.04

Experimental rotational constants for this compound conformers as determined from microwave spectroscopy. Data sourced from Durig, J. R., & Cox, Jr., A. W. (1976). osti.gov

Vibrational Spectroscopy

The prediction of vibrational frequencies, particularly the low-frequency torsional modes in the far-infrared (FIR) region, is a more complex challenge where computational studies are indispensable. Ab initio calculations have been performed to determine the potential energy surface for the internal rotation of the methyl and phosphine groups in this compound. csic.esresearchgate.net These calculations help in assigning the complex features observed in the FIR spectrum, which arise from transitions between the torsional energy levels of the conformers.

A theoretical study determined the FIR frequencies and intensities for the phosphine torsion, which gives rise to c-type bands in the spectrum. The comparison between the calculated and experimental frequencies for the gauche-gauche transitions shows a good correlation, validating the theoretical model used to describe the large-amplitude torsional motions. csic.es

Transition (ν' ← ν")Theoretical Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
1 ← 0161.4161.5
2 ← 1146.5147.2
3 ← 2128.7129.5

Comparison of theoretical and experimental far-infrared frequencies for the c-type bands of the gauche-phosphine torsion in this compound. Data sourced from Smeyers, Y. G., et al. (1997). csic.es

In addition to rotational and vibrational spectroscopy, computational methods are also vital for predicting NMR chemical shifts. nih.govuio.no While specific detailed studies on this compound are not as prevalent, the methodology is widely applied in organophosphorus chemistry to distinguish between conformers and understand electronic structure, demonstrating the synergy between computational prediction and experimental validation in modern chemical analysis. mdpi.com

Chemical Reactivity and Reaction Mechanisms of Ethylphosphine

Nucleophilic and Basic Properties of Ethylphosphine

This compound, like other primary phosphines, functions as both a nucleophile and a base due to the available lone pair of electrons on the phosphorus atom. The phosphorus atom can donate this electron pair to an electrophilic center, participating in nucleophilic attack. This nucleophilicity is fundamental to many of its reactions, including its role as a ligand in the formation of coordination complexes with metal ions. wikipedia.org

The nucleophilic character of this compound is evident in its reactions with various electrophiles. For instance, it can undergo nucleophilic addition to activated multiple bonds.

Oxidation Reactions and Phosphine (B1218219) Chalcogenide Formation

This compound is susceptible to oxidation, a common characteristic of phosphines. wikipedia.org The phosphorus atom in this compound is in its lowest oxidation state (-I) and can be readily oxidized to higher oxidation states, most commonly to P(V) in the form of phosphine oxides.

Oxidation can occur with various oxidizing agents, including air (oxygen). wikipedia.orgtandfonline.com The reaction with oxygen typically leads to the formation of this compound oxide. The general reaction for the oxidation of a primary phosphine to a phosphine oxide can be represented as:

RPH₂ + O₂ → RPH(O)OH (a phosphonous acid) which can be further oxidized.

A significant class of reactions involving the oxidation of phosphines is the formation of phosphine chalcogenides. This compound can react with elemental chalcogens such as sulfur (S) and selenium (Se) to form the corresponding this compound sulfide (B99878) and this compound selenide (B1212193). researchgate.netnih.govosi.lvresearchgate.netmolbase.comarkat-usa.orgmolaid.comgoogle.com

These reactions involve the transfer of a chalcogen atom to the phosphorus center, resulting in the formation of a P=S or P=Se double bond. These chalcogenide derivatives are often more stable than the parent phosphine. For example, bis[2-(4-tert-butyl)phen]this compound sulfide is formed from 4-tert-butyl styrene, red phosphorus, and elemental sulfur. researchgate.net Similarly, bis[(4-chlorophenyl)ethyl]phosphine selenide has been synthesized. nih.gov

The formation of phosphine chalcogenides is a key reaction demonstrating the nucleophilicity of the phosphine and its affinity for these elements. These derivatives themselves can have interesting properties and applications. For instance, complexes of tris[2-(2-pyridyl)ethyl]phosphine chalcogenides are being explored as precursors for metal phosphide (B1233454) and selenide nanoparticles. mdpi.com

Table 1: Examples of this compound Chalcogenides

Compound NameFormulaReference
bis(l-aziridinyl)this compound sulfideC₆H₁₃N₂PS google.com
bis[2-(4-tert-butyl)phen]this compound sulfideC₂₄H₃₅PS researchgate.net
bis[(4-chlorophenyl)ethyl]phosphine selenideC₁₆H₁₆Cl₂PSe⁺ nih.gov
bis[2-(4-tert-butylphenyl)ethyl]phosphine selenideC₂₄H₃₅PSe molbase.com
Dibutyl[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphine sulfideC₁₉H₃₈NOPS arkat-usa.org

Ligand Substitution Reactions in Coordination Complexes

This compound is an effective ligand in coordination chemistry, readily forming complexes with a variety of metal ions. wikipedia.orgacs.org In these complexes, the this compound ligand can be replaced by other ligands through substitution reactions. The mechanisms of these ligand substitution reactions are influenced by both electronic and steric factors of the ligands and the metal center. oup.com

Studies on related phosphine complexes, such as those involving tris[2-(diphenylphosphino)ethyl]phosphine (B1580798) (pp3), provide insights into the general principles of ligand substitution. For example, in five-coordinate trigonal-bipyramidal palladium(II) complexes, the substitution of halide ligands by trimethyl phosphite (B83602) proceeds via an associative mechanism. acs.org This suggests that the incoming ligand attacks the metal center before the leaving group departs. The rates of these reactions are dependent on the nature of the halide, with the trend being Cl⁻ > Br⁻ > I⁻. acs.org

Similarly, the substitution of thiolato ligands in palladium(II) complexes with halide ions also occurs, and the reaction mechanism can be more dissociative in nature compared to halo-ligand substitutions. oup.comoup.com The stereochemistry of the resulting complexes can also be controlled by factors such as the choice of counteranion. nih.gov

While direct kinetic data for ligand substitution on this compound complexes is not extensively detailed in the provided results, the principles derived from more complex phosphine ligands are generally applicable. The nucleophilicity and steric bulk of this compound will play a crucial role in determining the rates and mechanisms of substitution reactions in its coordination complexes.

Phosphine/Photoredox Chemistry and Radical Pathways

In recent years, the intersection of phosphine chemistry and photoredox catalysis has opened up new avenues for radical-based transformations. nih.govnih.govucla.eduresearchgate.netbohrium.comnih.gov Phosphines, including by extension this compound, can participate in these reactions through the formation of key radical intermediates.

Generation and Reactivity of Phosphoranyl Radicals

A central species in this chemistry is the phosphoranyl radical. nih.govnih.govresearchgate.net This radical can be generated via a photoredox-catalyzed single-electron transfer (SET) from the phosphine to an excited photocatalyst, forming a phosphine radical cation. nih.govnih.govucla.eduresearchgate.net This cation can then be trapped by a nucleophile, such as an alcohol or a sulfonamide, to generate the phosphoranyl radical. nih.govnih.govucla.eduosti.gov

The reactivity of the phosphoranyl radical is dictated by its subsequent fragmentation pathways, primarily α-scission and β-scission. researchgate.netchemrxiv.org These processes lead to the formation of new radical species that can participate in a variety of synthetic transformations.

Alpha-Scission Processes

Alpha-scission (α-scission) involves the homolytic cleavage of a substituent directly attached to the phosphorus atom of the phosphoranyl radical, regenerating a P(III) species. ucla.eduresearchgate.netosti.gov This pathway has been exploited for the generation of nitrogen-centered radicals from primary sulfonamides. ucla.eduosti.gov In this process, the phosphoranyl radical, formed from the phosphine radical cation and the sulfonamide, undergoes α-scission of the P-N bond to release a sulfonamidyl radical and the phosphine catalyst. ucla.eduosti.gov This strategy is notable because it is catalytic in phosphine. osti.gov

While studies have often focused on triaryl- or trialkylphosphines, the fundamental principles of α-scission from a phosphoranyl radical derived from this compound would be analogous, involving the cleavage of a P-X bond to generate a radical and regenerate the this compound.

Thermal Decomposition Mechanisms of this compound Metal Complexes

The thermal stability of metal-phosphine complexes is a critical factor in their application, particularly in catalysis. The decomposition of these complexes often proceeds through well-defined mechanistic pathways, leading to the formation of various products.

Studies on the thermal decomposition of platinum(II) complexes containing trithis compound (B1216732), a close analogue of this compound, provide significant insights. The decomposition of diethylbis(trithis compound)platinum(II) in cyclohexane (B81311) solution yields ethane (B1197151) and platinum(0) species. harvard.edu The mechanism of this decomposition is complex and can proceed through at least three different pathways depending on the concentration of free phosphine in the solution. harvard.edu These pathways can involve rate-limiting steps such as the dissociation of a phosphine ligand, reductive elimination of the alkane, or other steps involving higher phosphine coordination. harvard.edu

The thermal decomposition of di(cycloalkyl)bis(trithis compound)platinum(II) complexes also demonstrates the intricate nature of these reactions, with processes like isomerization and ring-opening being competitive with the main decomposition pathway. harvard.edu The decomposition of metal-phosphine complexes can also be a synthetic route to metal phosphide nanoparticles. researchgate.net For instance, the thermal decomposition of metal-trioctylphosphine complexes has been used to generate nanorods of various metal phosphides. researchgate.net Although not specifically this compound, these studies highlight a general and important reaction pathway for metal-phosphine complexes.

Mechanistic Aspects of Phosphine Protection and Deprotection (e.g., Borane (B79455) Adducts)

The protection of phosphines is a critical strategy in synthetic chemistry to prevent undesirable side reactions, such as oxidation. This compound, like other phosphines, is susceptible to oxidation and requires a protecting group in many synthetic applications. Borane (BH₃) adducts are commonly employed for this purpose, forming stable, air-tolerant phosphine-borane complexes. wikipedia.org

The formation of an this compound-borane adduct proceeds through the reaction of this compound with a borane source. wikipedia.org These adducts are typically white, solid compounds that effectively mask the reactivity of the phosphine lone pair. wikipedia.org

Deprotection to regenerate the free phosphine is a crucial subsequent step. The mechanism of this process, particularly the transfer of the borane group to an amine, has been the subject of detailed kinetic studies. researchgate.netnih.gov Research indicates that the deprotection does not proceed through a dissociative (SN1-like) mechanism, where the phosphine-borane bond breaks first. nih.gov Instead, all evidence, including second-order kinetics and negative entropies of activation, points towards a direct, bimolecular (SN2-like) transfer process. researchgate.netnih.gov In this mechanism, the amine directly attacks the boron atom, leading to a transition state where the boron is simultaneously bonded to both the phosphine and the amine, before the P-B bond is cleaved.

The efficiency and rate of this borane transfer are significantly influenced by several factors: the nature of the phosphine, the choice of amine, and the solvent system. researchgate.netnih.gov For alkyl-rich phosphines such as this compound, the selection of a suitable amine is critical. nih.gov Studies have shown that more reactive amines, like 1,4-diazabicyclo[2.2.2]octane (DABCO), are more effective for deprotecting alkyl-rich phosphine-boranes compared to less reactive amines. researchgate.netnih.gov The reaction is also more efficient when conducted in apolar solvents and at high initial concentrations of both the phosphine-borane adduct and the amine, which is consistent with the bimolecular nature of the reaction. researchgate.netnih.gov

Stereochemical Control in Reactions Involving Chiral this compound Scaffolds

Chiral phosphines are of paramount importance as ligands in asymmetric catalysis. researchgate.net The development of methods for the synthesis of P-chiral compounds, where the phosphorus atom itself is the stereogenic center, is a significant challenge in synthetic chemistry. researchgate.net Reactions involving chiral this compound scaffolds have been developed to achieve high levels of stereochemical control.

A prominent strategy for accessing P-chiral this compound derivatives is the catalytic asymmetric hydrophosphinylation of unsaturated substrates like vinyl- or ethynylazaarenes. researchgate.netrsc.org This method allows for the synthesis of enantioenriched P-chiral 2-azaaryl-ethylphosphine oxides, which are valuable precursors to chiral P,N-ligands. researchgate.netresearchgate.net The stereochemical outcome of these reactions is governed by the chiral catalyst, which is often a complex of a transition metal such as copper or palladium with a chiral ligand. researchgate.netrsc.org

The mechanism of stereoselectivity in these transformations has been investigated through experimental studies and density functional theory (DFT) calculations. researchgate.netrsc.org These studies suggest that factors such as non-classical hydrogen bonding interactions between the substrate and the catalyst can play a crucial role in achieving high enantiocontrol. researchgate.net Furthermore, the reaction can proceed through a kinetic resolution (KR) strategy, where one enantiomer of a racemic starting material reacts much faster than the other, allowing for the separation of enantiomers. rsc.org

The structure of the reactants themselves is a key determinant of stereochemical control. For instance, in the copper-catalyzed hydrophosphinylation of ethynylazaarenes, the introduction of additional carbon stereocenters onto the ethylene (B1197577) backbone of the product was found to significantly enhance the enantioselectivity of the transformation. rsc.org This highlights that stereochemical information can be effectively transmitted from one part of the molecule to the newly forming stereocenter. The synthesis of rigid diphosphine ligands through asymmetric Diels-Alder reactions also demonstrates how steric interactions in the transition state can be exploited to control the absolute stereochemistry at the phosphorus center. acs.org

*SPO = Secondary Phosphine Oxide

Coordination Chemistry of Ethylphosphine and Its Ligands

Formation and Structural Characterization of Ethylphosphine-Metal Complexes

This compound ligands react with a wide array of metal precursors to form stable coordination complexes. The synthesis of these complexes often involves the direct reaction of the this compound ligand with a metal halide or another suitable metal salt in an appropriate solvent. For instance, complexes of this compound and dithis compound (B1582533) with cobalt(II) and zinc(II) halides have been prepared and studied. acs.org The formation of these complexes can be influenced by various factors, including the stoichiometry of the reactants, the nature of the solvent, and the reaction temperature.

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is invaluable for characterizing the structure and dynamics of these complexes. nih.govfigshare.comacs.org Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy can provide insights into the bonding between the ligand and the metal by observing shifts in vibrational frequencies upon coordination. nih.gov

The synthesis of metal-phosphine complexes is not limited to simple substitution reactions. More complex strategies, such as the stepwise phosphine-bridging reaction of terminal phosphino (B1201336) groups, have been utilized to construct polynuclear complexes with specific metal-ion sequences. nih.govoup.com Furthermore, the synthesis of metal primary phosphine (B1218219) complexes can be achieved through one-pot reactions from organophosphorus precursors like OPCl₂R or PCl₂R. acs.org

The structural diversity of this compound-metal complexes is vast, ranging from simple mononuclear species to intricate polynuclear and macrocyclic architectures. mdpi.comrsc.org The specific structure adopted is a direct consequence of the interplay between the electronic and steric properties of the this compound ligand and the coordination preferences of the metal center.

Examples of Characterized this compound-Metal Complexes:

Complex TypeMetal(s)Ligand(s)Characterization Methods
MononuclearCo(II), Zn(II)This compound, Dithis compoundSpectroscopic methods
TrinuclearPd(II), Pt(II)Tris[2-(diphenylphosphino)ethyl]phosphine (B1580798)X-ray crystallography, NMR
PentanuclearRh(III), Pd(II), Pt(II)Tris[2-(diphenylphosphino)ethyl]phosphineX-ray crystallography, NMR
MacrocyclicNi(II), Pd(II), Pt(II)Tetradentate amine-NHC ligandsX-ray crystallography, NMR

Denticity and Chelation Modes of Mono- and Polydentate this compound Ligands

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. byjus.comlibretexts.orgunacademy.com this compound-based ligands can be designed to be monodentate, binding through a single phosphorus atom, or polydentate, with multiple phosphorus or other donor atoms capable of coordinating to one or more metal centers. byjus.comscience.govnumberanalytics.com

Monodentate this compound Ligands: Simple ethylphosphines, such as trithis compound (B1216732) (PEt₃), are classic examples of monodentate ligands. They coordinate to a metal center through the lone pair of electrons on the phosphorus atom.

Polydentate this compound Ligands and Chelation: Polydentate phosphine ligands, also known as chelating ligands, can form more stable complexes compared to their monodentate counterparts due to the chelate effect. numberanalytics.comvedantu.com This increased stability is primarily an entropic effect. numberanalytics.com These ligands can be bidentate, tridentate, or even have higher denticities, leading to the formation of five- or six-membered rings with the metal ion, which are generally stable. byjus.comvedantu.com

An example of a polydentate phosphine ligand is tris[2-(diphenylphosphino)ethyl]phosphine (pp3), which is a tetradentate ligand. nih.govfigshare.com Such ligands can exhibit various chelation modes. For instance, they can coordinate to a single metal center in a κ⁴-fashion, where all four phosphorus atoms are bound to the metal. Alternatively, they can act as bridging ligands, connecting two or more metal centers. The flexibility and denticity of these ligands are crucial in determining the final structure of the complex. researcher.life

The design of polydentate ligands can also incorporate other donor atoms besides phosphorus, such as nitrogen in tris(2-pyridyl)phosphine (B3050498) and its derivatives. mdpi.com These P,N-hybrid ligands offer multiple coordination sites with different donor properties, leading to the formation of complex structures and potentially interesting reactivity. mdpi.com The conformational flexibility of these polydentate ligands plays a significant role in their complexation behavior in solution. mdpi.com

Denticity and Examples of this compound Ligands:

DenticityLigand TypeExample
MonodentateSimple AlkylphosphineTrithis compound (PEt₃)
BidentateDiphosphine1,2-Bis(diethylphosphino)ethane
TridentateTriphosphineTris(diethylphosphinomethyl)amine
TetradentateTetraphosphineTris[2-(diphenylphosphino)ethyl]phosphine (pp3)

Stereoelectronic Properties of this compound Ligands

The reactivity and stability of metal complexes are significantly influenced by the stereoelectronic properties of their ligands. For phosphine ligands, these properties are often quantified by the Tolman electronic parameter (TEP) and the cone angle (θ). libretexts.org

Tolman Electronic Parameter (TEP): The TEP is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. wikipedia.org It is determined experimentally by measuring the A₁ C-O vibrational frequency (ν(CO)) of a standard [LNi(CO)₃] complex, where L is the phosphine ligand of interest. wikipedia.org More electron-donating phosphines lead to a more electron-rich metal center, which results in stronger π-backbonding to the CO ligands and consequently a lower ν(CO) stretching frequency. libretexts.orgwikipedia.org Alkylphosphines like this compound are generally considered strong electron donors.

Cone Angle (θ): The cone angle, also introduced by Tolman, provides a quantitative measure of the steric bulk of a phosphine ligand. libretexts.org It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents, with the vertex at the metal center at a standard M-P bond distance of 2.28 Å. libretexts.orgub.edu A larger cone angle indicates greater steric hindrance around the phosphorus atom. libretexts.org The cone angle for a given phosphine can be influenced by the coordination environment of the metal complex. ub.edu

Computational methods, such as DFT, are now widely used to predict and analyze the stereoelectronic properties of phosphines. ub.edunih.gov These methods allow for the calculation of parameters like the cone angle and can also provide insights into the electronic properties through analysis of molecular orbitals and charge distribution. nih.gov

Calculated Stereoelectronic Parameters for Selected Phosphine Ligands:

Ligand (L)Tolman Electronic Parameter (ν(CO) in cm⁻¹)Tolman Cone Angle (θ in °)
P(t-Bu)₃2056.1182
PMe₃2064.1118
PPh₃2068.9145
P(OEt)₃2076.3109

Data sourced from reference wikipedia.org and other general chemistry resources.

Influence of Ligand Design on Complex Geometry and Stability

The design of this compound ligands, particularly the modification of their steric and electronic properties, has a profound impact on the geometry and stability of the resulting metal complexes. nih.gov

Steric Effects: The steric bulk of the phosphine ligand, as quantified by the cone angle, plays a crucial role in determining the coordination number and geometry of the complex. nih.gov Bulky ligands tend to favor lower coordination numbers to minimize steric repulsion. nih.gov For example, in silver(I) complexes, bulky phosphines often lead to linear or trigonal planar geometries, whereas smaller ligands can accommodate tetrahedral structures. nih.gov The steric interactions between ligands can also influence the bond lengths and angles within the coordination sphere.

The combination of steric and electronic effects is critical in ligand design for specific applications. For instance, in catalysis, a balance between sufficient steric bulk to promote reductive elimination and appropriate electronic properties to facilitate oxidative addition is often sought. The conformational flexibility of polydentate this compound ligands also contributes to the stability and geometry of their complexes. mdpi.com The ability of a ligand to adopt a specific conformation to satisfy the geometric preferences of a metal ion is a key factor in the formation of stable complexes. mdpi.com

Metal-Ligand Bonding Analysis in this compound Coordination Spheres

Understanding the nature of the metal-ligand bond in this compound complexes is fundamental to explaining their structure, stability, and reactivity. Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing these interactions. mdpi.commdpi.comrsc.org

Nature of the M-P Bond: The bond between a phosphorus atom of an this compound ligand and a metal center is primarily a σ-dative bond, where the lone pair of electrons on the phosphorus is donated to an empty orbital on the metal. rsc.org In addition to this σ-donation, there can be a degree of π-backbonding, where electron density from filled metal d-orbitals is donated into empty σ* orbitals of the P-C bonds of the phosphine ligand. The extent of this π-interaction depends on the specific metal and the other ligands present.

These computational studies can also predict and explain geometric parameters, such as bond lengths and angles, and correlate them with the electronic structure of the complex. mdpi.com For example, a stronger M-P bond, resulting from a combination of strong σ-donation and significant π-backbonding, would be expected to have a shorter bond length. By analyzing the projected density of states and molecular orbitals, the σ and π characteristics of the metal-phosphine bond can be elucidated. rsc.org

Catalytic Applications of Ethylphosphine Based Systems

Homogeneous Catalysis

Ethylphosphine-based ligands have demonstrated considerable utility in homogeneous catalysis, where the catalyst is in the same phase as the reactants.

In the industrial production of acetic acid via methanol (B129727) carbonylation, rhodium-based catalysts are frequently employed. ijcce.ac.irijcce.ac.irresearchgate.net The use of phosphine (B1218219) ligands, such as trithis compound (B1216732), has been investigated to enhance the efficiency of these catalysts. ijcce.ac.irijcce.ac.irresearchgate.net Studies have shown that introducing phosphine ligands can increase the reaction rate. ijcce.ac.irijcce.ac.irresearchgate.net

A comparative study of rhodium catalysts with different phosphine ligands for methanol carbonylation revealed that trithis compound (3EP) showed higher activity for acetic acid production compared to triphenylphosphine (B44618) (3PP) and a rhodium triiodide (RhI₃) catalyst without a phosphine ligand. ijcce.ac.irijcce.ac.ir The yield per hour for the trithis compound-based catalyst was 4.62, significantly higher than the 3.46 for the triphenylphosphine catalyst and 2.91 for the rhodium triiodide catalyst. ijcce.ac.irijcce.ac.irresearchgate.net

Catalyst SystemYield per Hour
Rhodium with Trithis compound (3EP)4.62
Rhodium with Triphenylphosphine (3PP)3.46
Rhodium Triiodide (RhI₃)2.91

This table presents the yield per hour of acetic acid for different rhodium-based catalyst systems in methanol carbonylation, demonstrating the enhanced activity with trithis compound. ijcce.ac.irijcce.ac.irresearchgate.net

While the trithis compound ligand led to a higher reaction rate, the triphenylphosphine ligand demonstrated better solubility of the catalyst complex. ijcce.ac.irijcce.ac.ir The development of effective and reliable rhodium catalysts often relies on phosphorus-based ligand systems. ijcce.ac.irijcce.ac.irresearchgate.net

Chiral phosphine ligands are crucial in asymmetric catalysis for producing enantiomerically enriched compounds, which are vital in the pharmaceutical industry. uni-muenchen.dejst.go.jp Chiral α-substituted this compound oxides and their derivatives are important structural motifs in various drugs and ligands. researchgate.net

Recent research has focused on the synthesis of P-chiral 2-azaaryl-ethylphosphine oxides through asymmetric hydrophosphinylation. researchgate.netnih.gov One method involves a chiral Brønsted acid-catalyzed reaction of 2-vinylazaarenes with secondary phosphine oxides, yielding a variety of P-chiral 2-azaaryl-ethylphosphine oxides with high yields and enantiomeric excesses (ees). nih.gov These products can be reduced to form effective C1-symmetric chiral 1,5-hybrid P,N-ligands for asymmetric metal catalysis. nih.gov

Another approach utilizes a chiral copper catalytic platform for the enantioselective hydrophosphinylation of ethynylazaarenes with racemic secondary phosphine oxides (SPOs). rsc.orgresearchgate.net This method produces P-chiral tertiary phosphine oxides (TPOs) with an azaarene-functionalized olefin substituent in high yields and excellent enantioselectivities. rsc.orgresearchgate.net The resulting TPOs are valuable precursors for chiral 1,5-hybrid P,N-ligands. rsc.orgresearchgate.net The introduction of additional carbon-centered chirality through the transformation of the olefin moiety can enhance the enantioselectivity in asymmetric metal catalysis. rsc.orgresearchgate.net

This compound derivatives are involved in hydrofunctionalization reactions, which involve the addition of an H-E bond (where E is a heteroatom) across a C-C multiple bond.

Hydrophosphinylation: Asymmetric hydrophosphinylation is a key method for synthesizing P-chiral phosphine compounds. A notable application is the chiral Brønsted acid-catalyzed asymmetric hydrophosphinylation of 2-vinylazaarenes with secondary phosphine oxides to produce P-chiral 2-azaaryl-ethylphosphine oxides. nih.gov This reaction demonstrates a broad substrate scope, allowing for flexible modulation of both the phosphine and azaarene substituents. nih.gov Furthermore, a copper-catalyzed enantioselective hydrophosphinylation of ethynylazaarenes has been developed to access similar P-chiral TPOs. rsc.orgresearchgate.net

Hydroamination: Gold(I) complexes with bulky phosphine ligands have been used as catalysts for the hydroamination of ethylene (B1197577). nih.gov These sterically demanding phosphine ligands are crucial for stabilizing the gold(I)-ethylene bond and enhancing catalytic performance under mild conditions. nih.gov Additionally, a dual phosphine and photoredox catalytic system enables the anti-Markovnikov hydroamination of unactivated olefins with primary sulfonamides. osti.gov This reaction proceeds through the formation of a sulfonamidyl radical generated via α-scission of a P-N bond in a phosphoranyl radical intermediate. osti.gov A similar dual catalytic approach has been applied to the hydroamination of unactivated olefins with various N-H azoles. nih.gov

Asymmetric Catalysis Employing Chiral this compound Ligands

Heterogeneous Catalysis Incorporating this compound Functionalities

While the provided search results primarily focus on homogeneous catalysis, the principles of phosphine ligand design are transferable to heterogeneous systems. In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gas reactants. P-stereogenic phosphines have been used to stabilize metal nanoparticles (MNPs), such as ruthenium and palladium, which then act as catalysts in a quasi-homogeneous manner. ub.edu For instance, RuNPs and PdNPs stabilized by P-stereogenic phosphines have been used for the hydrogenation of vinyl-aromatic substrates, exclusively reducing the vinyl group. ub.edu This suggests that the phosphine ligands cover the nanoparticle surface, preventing the aromatic rings from approaching the metal. ub.edu

The development of high-performance catalysts for solid-state reactions, such as mechanochemical cross-coupling, has also benefited from phosphine ligand design. nih.gov By embedding a phosphine ligand into a polymer like poly(ethylene glycol) (PEG), palladium(0) species can be immobilized in the fluid phase created by the polymer chains. nih.gov This prevents catalyst deactivation through aggregation, a common issue in solid-state reactions. nih.gov

Photoredox Catalysis with this compound Components

Photoredox catalysis, which utilizes visible light to drive chemical reactions, has seen significant advancements with the use of phosphine co-catalysts. beilstein-journals.org A combination of an iodide salt and a phosphine like triphenylphosphine (PPh₃) can mediate a variety of photoredox radical transformations, including alkylation, cyclization, and amination. beilstein-journals.org

A key mechanism in some phosphine-mediated photoredox reactions is the generation of phosphoranyl radicals. nih.gov For example, a dual phosphine and photoredox catalytic system can activate the N-H bonds of primary sulfonamides to form sulfonamidyl radicals. osti.gov This process involves the formation of a phosphine radical cation, which then reacts with the sulfonamide to form a phosphoranyl radical intermediate. Subsequent α-scission of the P-N bond releases the N-centered radical and regenerates the phosphine catalyst. osti.gov This strategy has been successfully applied to the intermolecular anti-Markovnikov hydroamination of unactivated olefins. osti.gov When trithis compound was used as the catalyst in one study, it was to investigate a proposed P(V) mechanism, though the expected products from reductive elimination were not the primary outcome, suggesting a different pathway was dominant. osti.gov

Ligand Design Principles for Enhanced Catalytic Activity and Selectivity

The design of phosphine ligands is a critical aspect of developing efficient and selective catalysts. tandfonline.comtandfonline.com The electronic and steric properties of the phosphine ligand can be systematically manipulated to achieve significant enhancements in catalytic activity, in some cases by factors exceeding 10⁴. tandfonline.comtandfonline.com

Key principles in phosphine ligand design include:

Varying Basicity: Altering the basicity of the phosphine ligand can influence the electron density at the metal center, thereby affecting its catalytic activity. tandfonline.comtandfonline.com

Chelation: Using chelating diphosphines instead of monodentate phosphines can enforce a specific coordination geometry (e.g., cis-coordination), which can lead to a more active catalytic pathway. tandfonline.comtandfonline.com

Chelate Ring Size: The length of the chain connecting the phosphorus atoms in a diphosphine ligand determines the chelate ring size and its flexibility, which in turn impacts the catalyst's performance. tandfonline.comtandfonline.com

Steric Bulk: The size and shape of the substituents on the phosphorus atom create a specific steric environment around the metal center, influencing the selectivity of the reaction. catalysis.blog

Chirality: The introduction of chiral centers, either on the ligand backbone or at the phosphorus atom itself (P-chiral), is fundamental for asymmetric catalysis, enabling the synthesis of enantiomerically pure products. jst.go.jpresearchgate.net

Applications in Advanced Organic and Materials Synthesis

Ethylphosphine as Reagents in Organic Transformations (e.g., Horner–Wittig Reactions)

Tertiary phosphines, including derivatives of this compound such as trithis compound (B1216732), are pivotal reagents in several cornerstone organic transformations. rsc.orgelsevier.com Their utility stems from the nucleophilic character of the phosphorus atom, which allows them to participate in a variety of reaction pathways.

One of the most prominent applications is in the Wittig reaction , which converts aldehydes and ketones into alkenes. In this process, a phosphonium (B103445) ylide is generated by the deprotonation of a phosphonium salt. This salt is typically formed by the reaction of a phosphine (B1218219) with an alkyl halide. For instance, trithis compound can react with benzyl (B1604629) bromides to produce benzyltriethylphosphonium bromides. researchgate.net Subsequent treatment with a base generates the corresponding phosphorane (ylide), which then reacts with a carbonyl compound to yield an alkene and a phosphine oxide byproduct, such as trithis compound oxide. researchgate.net

Another significant transformation is the Appel reaction , which provides a mild and efficient method for converting alcohols into alkyl halides using a combination of a phosphine and a tetrahalomethane. organic-chemistry.org The reaction is initiated by the activation of the phosphine (e.g., triphenylphosphine) with the halogen source, forming a phosphonium halide intermediate. The alcohol then attacks the phosphorus atom, and subsequent intramolecular SN2 displacement by the halide ion produces the desired alkyl halide with an inversion of stereochemistry at the carbon center. organic-chemistry.orgtubitak.gov.tr

While the classical Horner-Wadsworth-Emmons (HWE) reaction primarily utilizes phosphonate (B1237965) carbanions rather than phosphines directly, it is an important related olefination reaction in organophosphorus chemistry. alfa-chemistry.comyoutube.com The HWE reaction generally offers superior (E)-stereoselectivity for the resulting alkene and uses phosphonate reagents that are readily prepared. alfa-chemistry.comrsc.org The water-soluble nature of the phosphate (B84403) byproduct simplifies purification compared to the phosphine oxide generated in the Wittig reaction. alfa-chemistry.com

Table 1: Overview of Phosphine-Mediated Organic Transformations
ReactionRole of PhosphineTypical ReactantsKey Product(s)Reference
Wittig ReactionForms phosphonium ylide reagentPhosphine, alkyl halide, base, aldehyde/ketoneAlkene, phosphine oxide researchgate.net
Appel ReactionActivates halogen source, converts alcohol to leaving groupPhosphine, CCl4 or CBr4, alcoholAlkyl halide, phosphine oxide, haloform organic-chemistry.orgtubitak.gov.tr
Horner-Wadsworth-Emmons (HWE) ReactionRelated transformation using phosphonates (not direct phosphine reagent)Phosphonate, base, aldehyde/ketone(E)-Alkene, phosphate salt alfa-chemistry.comyoutube.com

Polymer-Supported this compound Derivatives in Organic Synthesis

To address challenges associated with the separation of reagents and byproducts in solution-phase synthesis, polymer-supported reagents have gained prominence. cam.ac.uk Polymer-supported triphenylphosphine (B44618) (PS-TPP) has been extensively reviewed as a versatile tool, enabling cleaner reactions and simplified workups. rsc.org The principles and advantages of this approach are directly applicable to this compound derivatives.

The core concept involves anchoring the phosphine moiety to an insoluble polymer backbone, such as polystyrene. researchgate.net This immobilization allows the reagent to be used in excess to drive reactions to completion, with subsequent removal by simple filtration. This strategy has been successfully applied to a range of transformations, including the Wittig and Appel reactions, where the polymer-supported phosphine oxide byproduct is also easily removed.

Furthermore, polymer-supported phosphines serve as effective ligands for transition metal catalysts. mdpi.com Attaching the phosphine ligand to a solid support facilitates the recovery and reuse of expensive metal catalysts, a key principle of green chemistry. mdpi.com For example, polymer-supported phosphine-palladium complexes have been employed in Heck and Sonogashira coupling reactions. mdpi.com The modular nature of solid-phase synthesis allows for the creation of libraries of diverse polymer-supported phosphine ligands, enabling the fine-tuning of catalyst activity and selectivity for specific applications. researchgate.net

Key advantages of using polymer-supported phosphine derivatives include:

Simplified Purification: Products are isolated by simple filtration, eliminating the need for chromatography to remove phosphine-related byproducts. cam.ac.uk

Use of Excess Reagents: Reagents can be used in excess to ensure complete conversion of the substrate.

Catalyst Recycling: Immobilized ligands allow for the easy recovery and reuse of homogeneous metal catalysts. mdpi.com

Automation: The methodology is well-suited for automated and high-throughput synthesis.

Role of this compound in the Synthesis of Specialty Organophosphorus Compounds

This compound and its derivatives are fundamental building blocks in the synthesis of specialized organophosphorus compounds, which have found applications in catalysis, materials science, and medicinal chemistry. mdpi.comresearchgate.net The reactivity of the P-C and P-H bonds allows for the construction of more complex and functionally rich phosphorus-containing molecules.

A significant area of research is the synthesis of P-chiral organophosphorus compounds, which are valuable as ligands in asymmetric catalysis. researchgate.netresearchgate.net For example, a copper-catalyzed asymmetric hydrophosphinylation of ethynylazaarenes with secondary phosphine oxides (SPOs) has been developed to produce P-chiral 2-azaaryl-ethylphosphine oxides with high yields and enantioselectivities. rsc.org This methodology provides access to molecular frameworks that could have applications in the pharmaceutical industry. rsc.org

The synthesis of functionalized phosphines often involves C-P bond formation reactions, such as palladium-catalyzed cross-coupling of secondary phosphines with aryl halides. organic-chemistry.org this compound derivatives can be incorporated into multidentate ligand frameworks, which are crucial in coordination chemistry and catalysis. cardiff.ac.uk The synthesis of tris[2-(2-pyridyl)ethyl]phosphine is an example of creating a polydentate ligand where the ethyl groups act as spacers between the central phosphorus atom and the coordinating pyridyl groups. mdpi.com Such complex ligands are instrumental in stabilizing metal centers and directing the outcome of catalytic reactions. mdpi.com

The development of novel synthetic methods, including electrochemical approaches and radical reactions, continues to expand the toolkit for creating organophosphorus compounds. rsc.orgbeilstein-journals.org These methods aim to use less hazardous and more accessible starting materials, contributing to more sustainable chemical synthesis. unibo.it

Materials Science Applications of this compound-derived Complexes (e.g., Precursors for Nanoparticles, Flame Retardant Research in context of materials development)

The unique properties of this compound-derived complexes make them highly suitable for applications in materials science, particularly as precursors for advanced nanomaterials and as components in flame-retardant systems. scbt.com

Precursors for Nanoparticles: Phosphines and their oxides are widely used as stabilizing agents or surfactants in the synthesis of metal and metal oxide nanoparticles. mdpi.com They coordinate to the surface of the growing nanoparticle, preventing aggregation and allowing for control over particle size and distribution. europa.eu For instance, tri-ethyl phosphine oxide has been identified as a potential surfactant for controlling the growth of rhenium nanoparticles. google.com In other research, complexes of tris[2-(2-pyridyl)ethyl]phosphine chalcogenides have been shown to be promising precursors for generating metal phosphide (B1233454) and selenide (B1212193) nanoparticles. mdpi.comresearchgate.net The decomposition of these organometallic precursors under controlled conditions yields the desired nanomaterials. mdpi.com

Table 2: this compound Derivatives in Nanoparticle Synthesis
This compound DerivativeRoleNanoparticle TypeReference
Tri-ethyl phosphine oxideSurfactant/Stabilizing AgentRhenium (Re) nanoparticles google.com
Tris[2-(2-pyridyl)ethyl]phosphine chalcogenidesPrecursorMetal phosphide and selenide nanoparticles mdpi.comresearchgate.net
P-stereogenic phosphines (general class)Stabilizing LigandPalladium (Pd), Ruthenium (Ru) nanoparticles mdpi.com

Flame Retardant Research: Phosphorus-based compounds are a major class of halogen-free flame retardants, valued for their effectiveness and lower environmental impact compared to traditional brominated retardants. specificpolymers.comnih.gov They can exert their flame-retardant effect through several mechanisms, primarily by promoting the formation of a protective char layer on the material's surface (condensed-phase action) or by releasing radical-scavenging species into the gas phase to inhibit combustion (gas-phase action). researchgate.net

A complex of tris[2-(2-pyridyl)ethyl]phosphine oxide has been specifically noted for its use as a flame retardant in polymeric materials. mdpi.comresearchgate.net The incorporation of such phosphorus-containing molecules into a polymer matrix can significantly enhance its fire resistance, which is critical for applications in electronics, construction, and transportation. nih.gov Research in this area focuses on designing new organophosphorus molecules and polymer formulations to optimize flame retardancy while maintaining the desirable mechanical and physical properties of the material. specificpolymers.com

Future Research Directions and Emerging Areas in Ethylphosphine Chemistry

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

A primary focus of future research is the development of synthetic methodologies for ethylphosphine and related organophosphorus compounds that are more efficient, atom-economical, and environmentally benign. Traditional routes often involve multi-step processes, hazardous reagents, and significant waste generation. The shift towards "green chemistry" principles is steering research in new directions.

Key research thrusts include:

Catalyst- and Solvent-Free Reactions: Researchers are exploring hydrophosphorylation reactions that proceed without the need for catalysts or solvents. For instance, methods for synthesizing tertiary α-hydroxyphosphine oxides have been developed that operate at moderate temperatures (20–62 °C) with high yields (96–98%), aligning with the principles of pot, atom, and step economy (PASE). organic-chemistry.org Another green approach involves the reduction of γ-phosphonylketones using sodium borohydride (B1222165) supported on alumina (B75360) under solvent-free conditions, yielding γ-hydroxyphosphonates and phosphine (B1218219) oxides in minutes with high efficiency. tandfonline.com

Electrochemical Synthesis: Electrosynthesis is emerging as a powerful, green, and low-cost alternative for creating P-C and P-heteroatom bonds. beilstein-journals.org This technique avoids the use of chemical oxidants and allows for reactions under mild, room-temperature conditions. For example, the electrochemical synthesis of π-conjugated phosphonium (B103445) salts and the coupling of benzothiazole (B30560) with diarylphosphine oxides have been achieved with high yields without external metals or oxidants. beilstein-journals.org

Microwave-Assisted Synthesis: Microwave irradiation is being utilized to significantly reduce reaction times and improve energy efficiency in phosphine synthesis. This method has been successfully applied to both Grignard and condensation routes, achieving high yields (≥80%) in a fraction of the time required by conventional heating. researchgate.net

Utilization of PH₃ Feedstock: There is a growing interest in using phosphine (PH₃) as a direct P1 feedstock, which is the most atom-economical phosphorus source. acs.org Research is focused on developing catalysts, particularly those based on early transition metals like titanium, for the hydrophosphination of alkenes with PH₃. digitellinc.com This approach aims to create more direct and sustainable routes to primary and secondary phosphines, which are key building blocks for more complex ligands. acs.orgdigitellinc.com

Synthesis StrategyKey FeaturesRepresentative YieldReference
Catalyst- & Solvent-Free High atom economy, reduced waste, mild conditions.96-98% organic-chemistry.org
Electrochemical Synthesis Avoids chemical oxidants, mild conditions, high selectivity.up to 91% beilstein-journals.org
Microwave-Assisted Reduced reaction times (1-2 hours), energy efficient.≥80% researchgate.net
PH₃ Feedstock Utilization High atom economy, direct route to organophosphines.Promising acs.orgdigitellinc.com

Exploration of New Reactivity Modes and Catalytic Cycles

This compound ligands are central to many catalytic processes, and future research aims to uncover new modes of reactivity and elucidate complex catalytic cycles. By understanding how the phosphine ligand interacts with the metal center and substrates, chemists can design more efficient and selective catalysts.

Emerging areas of exploration include:

Novel Cross-Coupling Reactions: While phosphine ligands are staples in palladium-catalyzed cross-coupling, research is expanding to other metals and new reaction types. chemrxiv.orgchem8.org For example, nickel-catalyzed C-N couplings and Suzuki-Miyaura reactions are being explored with Buchwald-type phosphine ligands, which have shown superior performance in some cases. nih.gov The development of chiral copper catalytic platforms for the enantioselective hydrophosphinylation of ethynylazaarenes represents a strategy to create valuable P-chiral tertiary phosphine oxides. rsc.org

Cooperative Catalysis: The design of ligands that do more than just bind to a metal is a key trend. Bifunctional ligands, which have a secondary functional group capable of participating in the reaction, are being developed. nsf.gov These ligands can enable metal-ligand cooperation to achieve transformations that are otherwise unattainable, such as facilitating deprotonation steps or activating substrates through hydrogen bonding. nsf.gov

Energy Storage and Conversion: Molecular catalysts are being designed for critical energy-related reactions, such as H₂ production and CO₂ reduction. acs.org Research involves incorporating pendant amines into the ligand's second coordination sphere to facilitate proton transfer steps, which are crucial for the efficiency of these electrocatalysts. acs.org

Advanced Spectroscopic Probes for Real-Time Mechanistic Insights

A deep understanding of reaction mechanisms is fundamental to catalyst improvement. The transient and often low-concentration nature of catalytic intermediates presents a significant analytical challenge. Future research will increasingly rely on advanced, in-situ, and operando spectroscopic techniques to observe catalytic cycles as they happen.

Key techniques and their applications include:

Operando Spectroscopy: This involves monitoring a catalytic reaction under actual working conditions. Techniques like operando infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying active catalyst species and intermediates. rsc.org For example, operando IR is particularly effective for tracking metal carbonyl species in reactions like hydroformylation. rsc.orgresearchgate.net

High-Pressure NMR and IR (HP-NMR/HP-IR): These methods allow for the study of reactions that occur under high pressure, which is common in industrial catalysis. HP-NMR and HP-FTIR have been used to characterize the equilibrium composition of iridium and rhodium hydrido complexes relevant to hydroformylation, providing detailed structural and kinetic information. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a highly sensitive technique for identifying charged species in solution. It has been used to detect and characterize major intermediates in catalytic cycles, such as the Stille reaction, providing direct evidence for proposed mechanisms. rsc.org

Combined Spectroscopic and Computational Approaches: The combination of experimental data from techniques like NMR and IR with Density Functional Theory (DFT) calculations is becoming a standard practice. mdpi.com This synergy allows for the validation of experimentally observed species and provides a more complete picture of the electronic and spatial structure of molecules in solution. mdpi.com

Spectroscopic TechniqueInformation GainedApplication ExampleReference
Operando IR/NMR Real-time monitoring of active species and intermediates.Identifying ruthenium hydride species in reductive amination. rsc.org
HP-NMR/HP-IR Study of catalyst structure and kinetics under pressure.Characterizing iridium complexes in hydroformylation. researchgate.net
ESI-MS Detection of charged intermediates in catalytic cycles.Characterizing intermediates in the Stille reaction. rsc.org
DFT Calculations Complements experimental data with structural and energetic insights.Conformational analysis of pyridylthis compound chalcogenides. mdpi.com

Integration of Machine Learning and AI in this compound Research

The vast chemical space of possible phosphine ligands makes traditional trial-and-error discovery methods inefficient. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize ligand design and catalyst discovery.

Future directions in this area include:

Data-Driven Ligand Design: ML models are being trained on large datasets of phosphine ligands to predict their performance in catalytic reactions. chemrxiv.orgrsc.org By identifying key descriptors that correlate with catalytic activity, such as ligand replacement energy or percent buried volume, these models can rapidly screen virtual libraries of thousands of ligands to pinpoint promising candidates for experimental validation. nih.govrsc.orglasphub.com

Discovery of Novel Catalysts: AI-powered exploration of chemical space can forge comprehensive databases, such as the Metal-Phosphine Catalyst Database (MPCD), to accelerate the discovery of new organometallic catalysts. rsc.orglasphub.com This data-driven approach can identify "active ligand spaces" for specific reactions like C-C and C-N cross-couplings and even predict low-cost, effective ligands. rsc.orglasphub.com

Retrosynthetic Analysis and Synthesis Planning: AI tools are being developed to assist in designing synthetic routes for complex molecules, including those containing organophosphorus fragments. hep.com.cnnumberanalytics.com These tools can propose novel disconnection strategies, helping chemists to devise more efficient syntheses. numberanalytics.com

Predictive Modeling of Properties: Machine learning frameworks, such as Recurrent Neural Networks (RNNs), are being used to generate novel organophosphorus molecules with desired properties while predicting their potential toxicity. researchgate.net This is particularly relevant for creating safer and more effective compounds for applications ranging from agriculture to medicine. researchgate.netopcw.org An international collaboration has resulted in "Kraken," an open-access virtual database of approximately 300,000 organophosphorus compounds, created using machine learning to facilitate future applications. cheminst.ca

Design of Highly Tunable this compound Ligands for Tailored Applications

The ability to fine-tune the steric and electronic properties of a phosphine ligand is crucial for optimizing its performance in a specific application. Future research will focus on creating more sophisticated and highly tunable ligand architectures.

Key design strategies include:

Pincer Ligands: These tridentate ligands offer exceptional thermal stability and control over the metal's coordination sphere, which is highly desirable for robust homogeneous catalysis. rsc.org Future designs will explore more flexible linkers to allow for different coordination geometries and rigid backbones that can incorporate chiral elements for asymmetric catalysis. rsc.org

Bifunctional and Cooperative Ligands: As mentioned previously, incorporating additional functional groups into the ligand scaffold is a powerful strategy. nsf.gov The design of biarylphosphine ligands with remote amine or amide groups can facilitate challenging deprotonative steps or activate nucleophiles, leading to unprecedented reactivity in gold catalysis. nsf.gov

Chiral-at-Phosphorus (P-Chiral) Ligands: The synthesis of enantiomerically pure P-chiral phosphines remains a significant challenge and a key goal for asymmetric catalysis. acs.org New synthetic strategies, such as copper-catalyzed hydrophosphinylation, are being developed to access these valuable ligands more efficiently. rsc.org The goal is to create a diverse portfolio of P-chiral ligands that can be applied to a broad range of asymmetric transformations. researchgate.net

Controlling Steric and Electronic Parameters: The fundamental principles of ligand design, which relate parameters like cone angle and electron-donating ability to catalytic performance, will continue to be refined. The development of ligands like the sterically encumbered, electronically tunable BIAN-NHC ligands demonstrates a sophisticated approach to controlling the catalytic pocket around a metal center, leading to enhanced reactivity and stability. nih.gov

Q & A

Q. What are the recommended computational methods for predicting the conformational stability of ethylphosphine, and how do they compare to experimental data?

Q. How can researchers safely synthesize and handle this compound in laboratory settings?

this compound’s toxicity and flammability require strict protocols:

  • Use inert-atmosphere techniques (e.g., Schlenk line) for synthesis to prevent oxidation.
  • Monitor phosphine (PH₃) byproducts using gas chromatography or electrochemical sensors, as recommended for red phosphorus formulations .
  • Store under nitrogen at low temperatures (<4°C) in sealed, corrosion-resistant containers .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure and purity?

  • NMR : ³¹P NMR resolves P-centered environments (δ ~-20 ppm for PH₂ groups).
  • IR/Raman : Identify P-H stretching modes (2280–2350 cm⁻¹) and C-P vibrations.
  • Mass Spectrometry : Confirm molecular ion peaks (m/z = 62 for C₂H₇P) and fragmentation patterns. Purity must be validated via quantitative GC-MS, with impurities (e.g., PH₃) quantified below 0.1% .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Discrepancies often arise from neglected solvent effects or incomplete basis sets in simulations. Mitigation strategies include:

  • Performing sensitivity analyses (e.g., varying DFT functionals or solvation models).
  • Cross-referencing with kinetic studies (e.g., Arrhenius parameters for PH₃ elimination).
  • Applying the FINER criteria to reassess hypotheses for feasibility and novelty .

Q. What methodological frameworks are suitable for designing asymmetric catalysis studies involving this compound derivatives?

For P-chiral phosphine oxides, enantioselective hydrophosphinylation protocols (e.g., Cu-catalyzed dynamic kinetic resolution) require:

  • Substrate scope screening : Test 2-vinylazaarenes with varying electronic profiles.
  • Mechanistic probes : Use isotopic labeling (²H/¹³C) to track P-C coupling pathways.
  • Steric maps : Correlate ligand bulk (e.g., BINAP derivatives) with enantiomeric excess (ee) .

Q. How can environmental interactions of this compound be modeled to assess ecological risks?

Develop multi-compartment models incorporating:

  • Hydrolysis kinetics : pH-dependent degradation rates in aquatic systems.
  • Bioaccumulation factors : LogP values and biomagnification potential in trophic chains.
  • Toxicogenomic endpoints : Use ATSDR guidelines to extrapolate organophosphate class data to this compound-specific toxicity profiles .

Data Management and Reproducibility

Q. What standards ensure reproducibility in this compound research?

  • Supplemental Materials : Publish raw computational inputs/outputs (e.g., Gaussian .log files) and synthetic procedures with exact stoichiometries.
  • Uncertainty Quantification : Report confidence intervals for kinetic measurements (e.g., ±2σ for rate constants).
  • Ethical Data Practices : Avoid selective reporting of favorable conditions; disclose all failed experiments in supplementary sections .

Q. How should researchers address gaps in literature when proposing novel this compound applications?

Conduct a PICO-driven literature review :

  • Population : Identify understudied reaction systems (e.g., non-polar solvents).
  • Intervention : Propose novel catalytic cycles (e.g., photoredox activation).
  • Comparison : Benchmark against established phosphines (e.g., trithis compound).
  • Outcome : Define success metrics (e.g., turnover number >100) .

Tables for Quick Reference

Computational Method Conformational Energy Error (kcal mol⁻¹) Recommended Use Case
DLPNO-CCSD(T)0.00 (Benchmark)High-accuracy small systems
MP2+0.06Medium-sized molecules
B3LYP+0.06Rapid screening
MMFF94>1.50Avoid for P-containing compounds
Synthetic Hazard Mitigation Strategy Monitoring Tool
PH₃ generationInert atmosphere, scavengers (e.g., CuCl₂)Electrochemical sensor
PyrophoricityDilute solutions (<5% v/v)Flame arrestor
CorrosionPTFE-lined reactorsPeriodic integrity checks

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Feasible Synthetic Routes

Reactant of Route 1
Ethylphosphine
Reactant of Route 2
Ethylphosphine

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